molecular formula C9H17NO2 B6601642 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol CAS No. 1851804-54-0

3-[1-(aminomethyl)cyclopropyl]oxan-3-ol

Cat. No.: B6601642
CAS No.: 1851804-54-0
M. Wt: 171.24 g/mol
InChI Key: YGHHMEXCWAPDKY-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]oxan-3-ol is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 3-position with a cyclopropane moiety bearing an aminomethyl group. This structure combines a saturated oxygen-containing heterocycle with a strained cyclopropane ring, conferring unique physicochemical properties.

Properties

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]oxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8(3-4-8)9(11)2-1-5-12-7-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHHMEXCWAPDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C2(CC2)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Formation of the Oxan-3-ol Structure: The oxan-3-ol structure can be synthesized through a ring-closing reaction, such as an intramolecular nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(aminomethyl)cyclopropyl]oxan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxan-3-ol structure to a diol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Oxidation of this compound can yield oxo derivatives.

    Reduction: Reduction can produce diol derivatives.

    Substitution: Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-[1-(aminomethyl)cyclopropyl]oxan-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl and oxan-3-ol structures provide steric and electronic effects that influence binding affinity and specificity.

Comparison with Similar Compounds

Montelukast-Related Cyclopropane Derivatives

Key Compound : [1-(Carboxymethyl)cyclopropyl]methyl-sulfanyl derivatives (e.g., Montelukast intermediates) .

  • Structural Differences: Montelukast derivatives incorporate carboxymethyl and sulfanyl groups on the cyclopropane, whereas the target compound features an aminomethyl group and an oxane alcohol.
  • Functional Implications: The carboxymethyl group in Montelukast analogs enhances binding to leukotriene receptors, while the aminomethyl group in 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol may facilitate hydrogen bonding or salt formation. The oxane ring’s oxygen atom could improve solubility compared to Montelukast’s hydrophobic quinoline backbone.

Cyclohexane-Based Aminomethyl Derivatives

Key Compound: 1-(Aminomethyl)-4-methoxycyclohexanamine .

  • Structural Differences : Replaces the oxane ring with a cyclohexane ring and adds a methoxy group.
  • Conformational Impact: The cyclohexane ring adopts chair conformations, reducing ring strain compared to the oxane’s tetrahydropyran structure.

Benzoate Ester Analogs

Key Compound: Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride .

  • Structural Differences : Substitutes the oxane ring with a benzoate ester.
  • Physicochemical Properties: The benzoate ester increases lipophilicity (logP) compared to the alcohol group in the target compound. Molecular weight is 241.7 g/mol for the benzoate derivative; the target compound’s oxane ring would likely increase this value. Notably, the benzoate analog is discontinued, possibly due to stability or synthesis challenges—a consideration for the target compound’s development .

Data Table: Comparative Analysis

Property This compound Montelukast Intermediate 1-(Aminomethyl)-4-methoxycyclohexanamine Methyl Benzoate Analog
Core Structure Oxane + cyclopropane Quinoline + cyclopropane Cyclohexane Benzene + cyclopropane
Functional Groups Alcohol, aminomethyl Carboxymethyl, sulfanyl Aminomethyl, methoxy Ester, aminomethyl
Molecular Weight (g/mol) ~230–250 (estimated) >500 (complex structure) ~170–190 (estimated) 241.7
Solubility Moderate (alcohol group) Low (hydrophobic backbone) Low to moderate Low (ester group)
Ring Strain High (cyclopropane) Moderate Low (cyclohexane) High (cyclopropane)

Research Findings and Implications

  • Synthetic Challenges : Cyclopropane rings require specialized synthesis methods (e.g., [2+1] cycloadditions), as seen in the benzoate analog’s discontinuation . The oxane ring’s synthesis may involve acid-catalyzed cyclization, but steric hindrance from the cyclopropane could complicate this.
  • This contrasts with Montelukast’s sulfanyl and carboxylate groups, which mediate ionic interactions .
  • The aminomethyl group may introduce toxicity risks, necessitating protective handling .

Biological Activity

3-[1-(aminomethyl)cyclopropyl]oxan-3-ol, a cyclopropyl-containing compound, has garnered attention in recent years for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group linked to an oxan-3-ol structure with an aminomethyl substituent. Its molecular formula is C8H15N1O2C_8H_{15}N_1O_2, and it possesses a molecular weight of approximately 157.21 g/mol. The unique structure contributes to its interaction with biological targets.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral properties . In vitro studies have demonstrated its effectiveness against various viral strains, including those responsible for respiratory infections and other viral diseases. The mechanism appears to involve the inhibition of viral replication, possibly through interference with viral entry or replication processes.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Studies show that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The cytotoxic effects were observed in several types of cancer cells, including breast and lung cancer cell lines. The exact mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for viral replication and cancer cell growth.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity on cell surfaces, influencing signal transduction pathways that govern cell survival and apoptosis .

Study 1: Antiviral Efficacy

In a controlled study, researchers evaluated the antiviral efficacy of this compound against Influenza A virus. The compound was administered at varying concentrations (0.1 µM to 10 µM) over 48 hours. Results indicated a dose-dependent reduction in viral load, with a maximum inhibition rate of 85% at 10 µM concentration.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). Treatment with 5 µM of the compound for 72 hours resulted in significant apoptosis as measured by flow cytometry, with an increase in caspase-3 activity indicating activation of the apoptotic pathway .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeConcentration RangeEffect Observed
AntiviralInfluenza A0.1 - 10 µMUp to 85% inhibition of viral load
AnticancerMCF-7 (breast cancer)5 µMInduction of apoptosis
CytotoxicityVarious cancer linesVariableDose-dependent cytotoxic effects

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